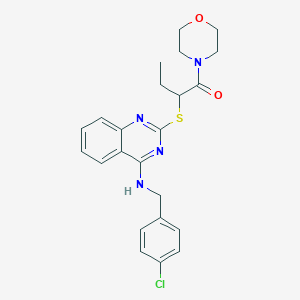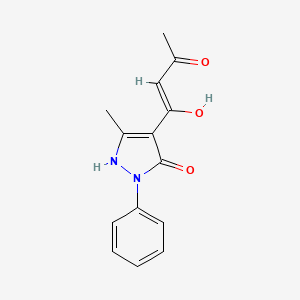
3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one , also known as 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) , is a heterocyclic compound. It contains a pyrazole ring with substituents at specific positions. The compound’s structure combines features of both pyrazoles and enones, making it intriguing for biological and medicinal studies .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction. Starting with 3-methyl-1-phenyl-5-pyrazolone , it reacts with various benzaldehydes catalyzed by sodium acetate at room temperature. The resulting 4,4’- (arylmethylene)bis (1H-pyrazol-5-ols) derivatives are obtained in high to excellent yields. Isolation is straightforward through simple filtration .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one consists of a pyrazole ring with a phenyl group and a methyl group attached. The presence of hydroxyl groups at specific positions contributes to its reactivity and potential biological activity .
Chemical Reactions Analysis
This compound’s chemical reactivity is influenced by its functional groups. It can participate in nucleophilic addition reactions due to the enone moiety. Additionally, the pyrazole ring may undergo electrophilic substitution reactions. Further investigations are needed to explore its reactivity with various reagents and conditions .
科学的研究の応用
Tautomerism and Structural Analysis
3-Hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one demonstrates interesting tautomeric properties, existing in hydroxy and oxo forms depending on the solvent medium. Studies have shown its ability to exhibit different forms in non-polar media and in aqueous solutions, revealing significant insights into its chemical behavior and applications in understanding molecular structures and interactions (Katritzky & Maine, 1964).
Synthesis of Heterocycles
The compound plays a crucial role as a synthon in the synthesis of heterocyclic compounds. It has been used to create a variety of five and six-membered heterocycles, showcasing its utility in regiospecific syntheses and its importance in the development of novel pharmaceuticals and materials (Mahata et al., 2003).
Biological Evaluation
In biological research, derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. For instance, novel derivatives have shown the ability to suppress lung cancer cell growth, indicating the compound’s relevance in medicinal chemistry and cancer therapy (Zheng et al., 2010).
Crystal Structure Determination
The crystal structure of this compound and its derivatives has been extensively studied, revealing insights into molecular configurations and the implications of structural variations on its reactivity and binding capabilities. These studies are fundamental in drug design and the development of materials with specific properties (Cerchiaro et al., 2006).
Antioxidant Applications
Research has also explored the antioxidant efficiency of derivatives in lubricating greases, highlighting the compound’s potential in industrial applications and the development of materials with enhanced stability and performance (Hussein et al., 2016).
特性
IUPAC Name |
4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCWJNRAPOTMB-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)
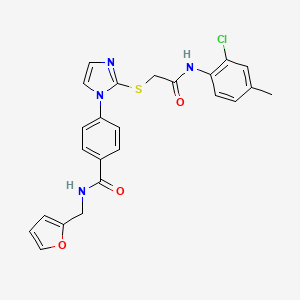
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine](/img/structure/B2551784.png)
![3-((2E)but-2-enyl)-8-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2551785.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)
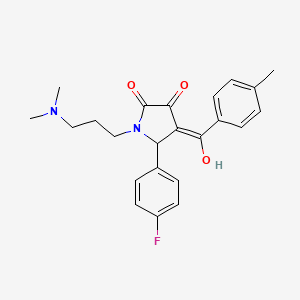
![2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid](/img/structure/B2551791.png)
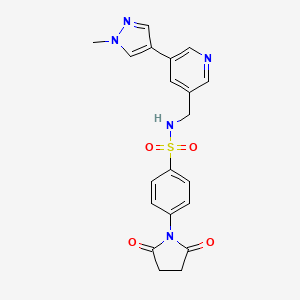
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)
